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Introduction

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular
processes, including DNA repair, signal transduction, and transcription. The ADP-
ribosyltransferase C2 and C3 toxin-like 1 (ARTC1) is an ectoenzyme that catalyzes the transfer
of an ADP-ribose moiety from NAD+ to arginine residues on target proteins. Predominantly
expressed in skeletal and heart muscle, ARTC1 plays a significant role in regulating the
function of extracellular and cell surface proteins. Dysregulation of ARTC1 activity has been
implicated in various pathological conditions, making its substrates potential therapeutic
targets.

This application note provides a detailed protocol for the identification and quantification of
ARTC1 substrates using a mass spectrometry-based proteomics approach. The workflow
leverages stable isotope labeling by amino acids in cell culture (SILAC) for accurate
guantification, enrichment of ADP-ribosylated peptides using the Af1521 macrodomain, and
high-resolution mass spectrometry for substrate identification and modification site localization.

Experimental Workflow Overview

The overall experimental workflow for identifying ARTC1 substrates is depicted below. The
process involves comparing the ADP-ribosylome of wild-type cells or tissues with that of
ARTC1-deficient counterparts to identify ARTC1-dependent modifications.
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Figure 1: Experimental workflow for ARTC1 substrate identification.

Key Experimental Protocols
Cell Culture and SILAC Labeling

This protocol is adapted for C2C12 myotubes, a common model for skeletal muscle studies.
Materials:

e C2C12 myoblast cell line

o DMEM (High Glucose) for SILAC (e.g., Thermo Fisher Scientific)

e Dialyzed Fetal Bovine Serum (dFBS)

e "Heavy" amino acids: L-Arginine-13Ce,2°N4 (Arg10) and L-Lysine-13Ce,2°N2 (Lys8)

e "Light" amino acids: L-Arginine and L-Lysine

e Horse Serum

 Penicillin-Streptomycin

Procedure:

e Culture wild-type (WT) and ARTC1-knockout (KO) C2C12 myoblasts in parallel.
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e For SILAC labeling, culture WT cells in "heavy" DMEM supplemented with Arg10 and Lys8,
and KO cells in "light" DMEM with regular arginine and lysine. Both media should be
supplemented with 10% dFBS and 1% Penicillin-Streptomycin.

o Passage the cells for at least six doublings to ensure complete incorporation of the SILAC
labels.

» To differentiate the myoblasts into myotubes, grow the cells to confluence and then switch
the medium to DMEM containing 2% horse serum.

o After 4-5 days of differentiation, the myotubes are ready for harvesting.

Protein Extraction and Digestion

Materials:

Lysis Buffer: 8 M urea in 100 mM Tris-HCI, pH 8.5, with protease and phosphatase inhibitors.

Dithiothreitol (DTT)

lodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Sep-Pak C18 cartridges

Procedure:

Wash the SILAC-labeled WT and KO myotube cultures with ice-cold PBS.
e Lyse the cells directly on the plate with Lysis Buffer.

o Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.

o Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.

e Mix the "heavy" WT and "light" KO protein lysates in a 1:1 ratio based on total protein
concentration, determined by a Bradford or BCA assay.
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Reduce the mixed lysate with 5 mM DTT for 1 hour at 37°C.
Alkylate with 15 mM IAA for 30 minutes in the dark at room temperature.

Dilute the sample 4-fold with 100 mM Tris-HCI, pH 8.5, to reduce the urea concentration to 2
M.

Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the
digestion.

Desalt the peptide mixture using Sep-Pak C18 cartridges according to the manufacturer's
instructions.

Lyophilize the desalted peptides.

Enrichment of ADP-ribosylated Peptides

Materials:

Recombinant GST-tagged Af1521 macrodomain bound to glutathione-Sepharose beads. An
engineered, higher-affinity version (eAf1521) can also be used.

Enrichment Buffer: 50 mM Tris-HCI, pH 8.0, 50 mM NacCl, 1 mM MgClz, 0.5% NP-40.
Wash Buffer: 50 mM Tris-HCI, pH 8.0, 150 mM NacCl, 1 mM MgClz, 0.05% NP-40.
Elution Buffer: 0.15% TFA.

Procedure:

» Resuspend the lyophilized peptides in Enrichment Buffer.

 Incubate the peptide solution with the Af1521 macrodomain-bound beads for 4 hours at 4°C
with gentle rotation.

o Wash the beads three times with Wash Buffer to remove non-specifically bound peptides.
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o Elute the enriched ADP-ribosylated peptides with Elution Buffer.

o Desalt the eluted peptides using C18 StageTips.

LC-MS/MS Analysis

Instrumentation:

o High-resolution Orbitrap mass spectrometer (e.g., Q Exactive HF or Orbitrap Fusion Lumos)
coupled to a nano-liquid chromatography system.

Procedure:
e Resuspend the enriched and desalted peptides in 0.1% formic acid.

o Load the peptides onto a trap column and then separate them on an analytical column with a
gradient of increasing acetonitrile concentration.

e Acquire mass spectra in a data-dependent manner.

» Use a fragmentation method optimized for modified peptides, such as Higher-energy
Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), to facilitate the
localization of the ADP-ribose modification.

Data Analysis
Software:

» MaxQuant with the Andromeda search engine.
o Perseus for statistical analysis.
Procedure:

o Search the raw MS data against a relevant protein database (e.g., UniProt mouse) using
MaxQuant.

« Include the following variable modifications in the search parameters:
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o Oxidation (M)
o Acetyl (Protein N-term)

o ADP-ribosylation (R) with a mass of 541.0611 Da.

e Set SILAC labels (Arg10, Lys8) as the quantification method.
« Filter the identification results for a false discovery rate (FDR) of less than 1%.

 In Perseus, filter for peptides that are significantly enriched in the "heavy" (WT) channel
compared to the "light" (KO) channel to identify ARTC1-dependent ADP-ribosylation sites.

Quantitative Data of Identified ARTC1 Substrates

The following table presents a selection of identified ARTC1 substrates from C2C12 myotubes,
highlighting the protein, the ADP-ribosylated arginine residue, and the SILAC ratio
(WT/ARTC1-KO). A higher ratio indicates a strong dependence on ARTC1 for the modification.
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. . Modified WTI/KO SILAC
Protein Name Gene Symbol UniProt ID o .
Arginine Ratio
Hemopexin Hpx P04938 R119 >10
Integrin beta-1 Itgbh1 P09055 R754 > 8
Collagen alpha-
_ Collal P11087 R888 >7
1(l) chain
Laminin subunit
Lama2 P48559 R2791 >6
alpha-2
Biglycan Bgn P28654 R289 >5
Vesicle-
associated
membrane
_ VAPB Q9Qz69 R50 >5
protein-
associated
protein B/C
Calcium voltage-
gated channel )
N ] CACNA2D1 P54299 Not Determined >4
auxiliary subunit
alpha2delta 1
Basigin Bsg P18572 R84 >4

Note: This is a representative list. The full dataset from studies like Leutert et al., 2018 contains
hundreds of identified substrates.

ARTC1 Signaling and Functional Implications

ARTC1, as a GPIl-anchored ectoenzyme, modifies extracellular or membrane-bound proteins,
thereby modulating their function and downstream signaling. The ADP-ribosylation of target
proteins by ARTC1 can impact cell-cell adhesion, cell-matrix interactions, and receptor
signaling.
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Figure 2: ARTC1 signaling at the cell surface.

For instance, the ADP-ribosylation of hemopexin by ARTC1 has been shown to impair its
function.[1] Similarly, modification of integrins and other extracellular matrix (ECM) proteins can
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alter cell adhesion and migration. The identification of VAPB as an ARTC1 substrate suggests
a role for this ectoenzyme in regulating intracellular calcium homeostasis, which is critical for
muscle function.[2]

Conclusion

The mass spectrometry-based workflow described here provides a robust and comprehensive
method for identifying and quantifying the substrates of ARTC1. The use of ARTC1-deficient
models is crucial for distinguishing direct targets from non-specific interactions. The
identification of ARTC1 substrates is the first step toward understanding its physiological roles
and its involvement in disease, paving the way for the development of novel therapeutic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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